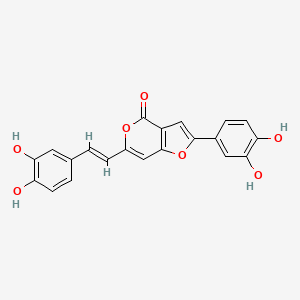
Phellifuropyranone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phellifuropyranone A is a natural product found in Tropicoporus linteus with data available.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Phellifuropyranone A, a new furopyranone compound isolated from wild Phellinus linteus, has demonstrated notable antiproliferative activity. In vitro studies reveal its effectiveness against mouse melanoma cells and human lung cancer cells, indicating its potential in cancer research and treatment applications (Kojima et al., 2008).
Cytotoxic Activity
Research also identifies phellifuropyranone A as possessing cytotoxic activity against several human cancer cell lines. This underlines its potential as a valuable compound in the development of novel anticancer therapies (Wang et al., 2007).
Relationship with Other Compounds
Phellifuropyranone A, along with other related compounds like phelliribsin B, inoscavin C, and inoscavin A, has been studied for its structure-activity relationship, particularly in the context of cytotoxicity against tumor cell lines. This research is crucial for understanding the compound's potential in anti-tumor treatments (Ren et al., 2022).
Antioxidant Activity
Phellifuropyranone A, along with other derivatives from Phellinus igniarius, has shown promising antioxidant activity, particularly in inhibiting rat liver microsomal lipid peroxidation. This property is essential for exploring its potential in treating oxidative stress-related diseases (Wang et al., 2005).
Propiedades
Nombre del producto |
Phellifuropyranone A |
|---|---|
Fórmula molecular |
C21H14O7 |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]furo[3,2-c]pyran-4-one |
InChI |
InChI=1S/C21H14O7/c22-15-5-2-11(7-17(15)24)1-4-13-9-20-14(21(26)27-13)10-19(28-20)12-3-6-16(23)18(25)8-12/h1-10,22-25H/b4-1+ |
Clave InChI |
LYKVAAQTDREPSC-DAFODLJHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C2=CC3=C(C=C(O3)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=CC3=C(C=C(O3)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |
Sinónimos |
phellifuropyranone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



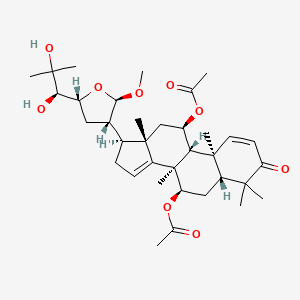



![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)


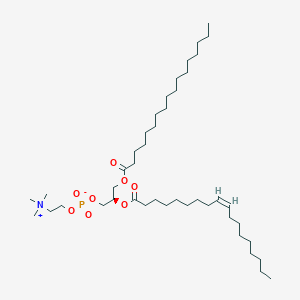
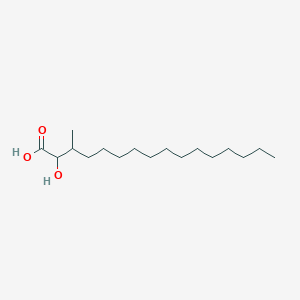
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)
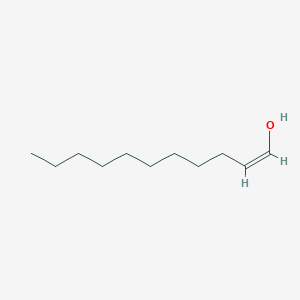
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)

